molecular formula C15H10O5 B7721466 Genistein CAS No. 690224-00-1

Genistein

Cat. No. B7721466
M. Wt: 270.24 g/mol
InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-N
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Description

Genistein is an isoflavonoid phytoestrogen found in soybeans. It has kinase inhibitory, anticancer, pro-cancer, hepatoprotective, and antiviral properties . It inhibits the tyrosine kinases EGFR, pp50 v-Src, and pp110 gag-fes .


Synthesis Analysis

Genistein is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . It is efficiently synthesized from (2,4,6-trihydroxyphenyl)ethanone by a novel five-step procedure involving the formation of an enamino ketone, followed by ring closure and a Suzuki coupling reaction using palladium acetate and poly (ethylene glycol) .


Molecular Structure Analysis

Genistein is structurally 5,7-dihydroxy-3- (4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . It is linked in head-to-tail sequence to form a chain structure .


Chemical Reactions Analysis

The reactions of the phase II genistein metabolism are catalyzed by uridine-5′-diphosphate-glucuronosyl transferases (UGTs) and, to a lower extent, sulfotransferases (SULTs), resulting in the formation of many products, like monoglucuronides, diglucuronides, or sulfoglucuronides .


Physical And Chemical Properties Analysis

Genistein is a polyphenolic compound belonging to the group of isoflavones . It is structurally quite similar to the flavonoid molecule, so it represents a subclass of flavonoids .

Safety And Hazards

Personal precautions, protective equipment, and emergency procedures suggest avoiding inhalation of dusts and substance contact. Ensure adequate ventilation .

Future Directions

Genistein has drawn attention due to its potential beneficial effects on human grave diseases, including cancer . Further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .

properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJGXHYKVUXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022308
Record name Genistein
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Genistein
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Solubility

Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water.
Record name GENISTEIN
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Mechanism of Action

Genistein may inhibit cancer cell growth by blocking enzymes required for cell growth. Genistein may decrease cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell specific genes. In randomized clinical trials, genistein was seen to increase the ratio of nitric oxide to endothelin and improved flow-mediated endothelium dependent vasodilation in healthy postmenopausal women. In addition, genistein may have beneficial effects on glucose metabolism by inhibiting islet tyrosine kinase activity as well as insulin release dependent on glucose and sulfonylurea., Several mechanisms have been proposed for genistein's putative anticarcinogenic activity. These include upregulation of apoptosis, inhibition of angiogenesis, inhibition of DNA topoisomerase II and inhibition of protein tyrosine kinases. Genistein's weak estrogenic activity has been suggested as another mechanism for genistein's putative anti-prostate cancer activity. In addition to the above mechanisms, other mechanisms of genistein's putative anti-prostate cancer activity include inhibition of nuclear factor (NF)-Kappa B in prostate cancer cells, downregulation of TGF (transforming growth factor)-beta and inhibition of EGF (epidermal growth factor)-stimulated growth. Genistein's anti-estrogenic action may be another possible mechanism to explain its putative anti-breast cancer activity. In the final analysis, the mechanism of genistein's putative anticarcinogenic activity is unclear., A number of studies have shown that genistein can interact with topoisomerase II in vitro. ... Genistein (3.7 M) stabilizes the topoisomerase II-DNA complex. ... stimulating topoisomerase II dependent DNA cleavage (in the ranges 80-370 M and 12.5-250 M, respectively). ... Genistein 50 M) inhibited unwinding of DNA by topoisomerase II in primary hematopoietic cells and stimulated strand breakage. ...The effect of genistein on the DNA cleavage and ATP hydrolysis steps of the topoisomerase II catalysed reactions /was investigated and/ genistein inhibited enzyme-catalysed ATP hydrolysis with an IC50 of 7 M. However, genistein did not stimulate DNA cleavage. Further studies ... showed that genistein (50 M) and daidzein (100 M) induced cleavage of the MLL gene in primary hematopoietic cells. Further in vitro experiments suggested that inhibition of topoisomerase II catalysed re-ligation of DNA strand breaks as the mechanism of action., Genistein has been found to have a number of antioxidant activities. It is a scavenger of reactive oxygen species and inhibits lipid peroxidation. It also inhibits superoxide anion generation by the enzyme xanthine oxidase. In addition, genistein, in animal experiments, has been found to increase the activities of the antioxidant enzymes superoxide dismutase, glutathione peroxidase, catalase and glutathione reductase., Genistein has weak estrogenic activity as measured in in vivo and in vitro assays. In vivo, its estrogenic activity is one-third that of glycitein and four times greater than that of daidzein., For more Mechanism of Action (Complete) data for GENISTEIN (9 total), please visit the HSDB record page.
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Product Name

Genistein

Color/Form

Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether

CAS RN

446-72-0, 690224-00-1
Record name Genistein
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Record name Genistein [USAN]
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Melting Point

297-298 °C (slight decomposition), 301.5 °C
Record name Genistein
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Record name GENISTEIN
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Record name Genistein
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To each of 1 g samples of daidzin and genistin obtained in Example 7 were added 45 ml of methanol and 10 ml of 12N HCl, and the glycoside was decomposed under reflux for 6 hours. After cooling, the reaction mixture was diluted with water, and the solid product was collected by filtration, washed with water, dissolved in 90 ml of a 80% ethanol solution, filtered through a filter paper to give a supernatant. The supernatant was left standing at room temperature to deposit a crystalline product. The mixture was left standing overnight, and the crystals were collected and dried to give daidzein and genistein in the yields of 410 mg and 440 mg, respectively.
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45 mL
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10 mL
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glycoside
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Synthesis routes and methods II

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.
[Compound]
Name
isoflavone glycosides
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100 μg
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10 mL
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Synthesis routes and methods III

Procedure details

To 159.8 g of anhydrous sodium carbonate (1.5 mol) in 950 ml of dimethylformamide were added 99.6 g of anhydrous phloroacetophenone (375 mmol) and the resulting yellow suspension was stirred for 3 hours under argon at 25° C., then cooled to 0° C. To this suspension was added the above solution of sodium formylsulfate within 2 minutes and the reaction mixture was stirred for 18 hours at 0° C., heated to 80° C., and held at that temperature during 30 minutes. To the hot mixture were added within 40 minutes 732 ml of sulfuric acid (36%). After gas evolution had ceased, 2.44 l water-dimethylformamide was distilled off at 80° C. and 15 mbar. To the thick suspension were added within 1.5 hours at 70° C. 3.99 l of hot water (50° C.). The white suspension was stirred and cooled to 20° C. overnight, then filtered. The filter cake was washed 3 times with 272 ml of water, then dried at 60° C. at 12 mbar overnight to yield 101.9 g of genistein as a light beige solid. The calculated yield was 95% (purity 93%, w/w, HPLC).
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159.8 g
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reactant
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99.6 g
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950 mL
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solvent
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sodium formylsulfate
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732 mL
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188,000
Citations
RA Dixon, D Ferreira - Phytochemistry, 2002 - Elsevier
… Genistein is a … genistein has been ascribed a range of potential health beneficial effects. Facile routes for chemical synthesis of genistein are available, and production of genistein can …
Number of citations: 911 www.sciencedirect.com
K Polkowski, AP Mazurek - Acta Pol. Pharm, 2000 - ptfarm.pl
… The great interest that has focused on genistein led to the identification of numerous … after purified genistein administration at higher doses. The main genistein advantage as a …
Number of citations: 421 ptfarm.pl
S Banerjee, Y Li, Z Wang, FH Sarkar - Cancer letters, 2008 - Elsevier
… Furthermore, genistein has been found to have antioxidant … studies have clearly shown that genistein, one of the major … and therapeutic effects of genistein in a succinct manner …
Number of citations: 773 www.sciencedirect.com
AA Ganai, H Farooqi - Biomedicine & pharmacotherapy, 2015 - Elsevier
… on various cancer types, genistein has been a compound of … The great interest that has focused on genistein led to the … to genistein while as it has also been reported that genistein …
Number of citations: 256 www.sciencedirect.com
M Russo, GL Russo, M Daglia, PD Kasi, S Ravi… - Food chemistry, 2016 - Elsevier
… Major tumors affected by genistein here reviewed are breast, … However, it is not always clear if and when genistein is … different molecular mechanisms of genistein which occur when the …
Number of citations: 245 www.sciencedirect.com
M Verdrengh, IM Jonsson, R Holmdahl… - Inflammation …, 2003 - Springer
… genistein on in vivo cell-mediated responses. In addition, we wanted to study the influence of genistein … olive oil were measured in mice treated with genistein. In addition, the impact of …
Number of citations: 276 link.springer.com
C Spagnuolo, GL Russo, IE Orhan… - Advances in …, 2015 - academic.oup.com
… anticancer, therapeutic effects of genistein. Genistein also shows synergistic behavior with … This review critically analyzes the available literature on the therapeutic role of genistein on …
Number of citations: 459 academic.oup.com
T Akiyama, J Ishida, S Nakagawa, H Ogawara… - Journal of Biological …, 1987 - Elsevier
… genistein from fermentation brothof Pseudomonas sp. (24). In thisstudy, we Tyrosine-specific protein kinase activity is known to be show that genistein is a … Furthermore, genistein was …
Number of citations: 977 www.sciencedirect.com
IR Record, IE Dreosti, JK McInerney - The journal of nutritional biochemistry, 1995 - Elsevier
… Genistein removed hydrogen peroxide efficiently when phenol red was coupled with … product of genistein and hydrogen peroxide. This study provides further evidence that genistein is …
Number of citations: 198 www.sciencedirect.com
V Mukund, D Mukund, V Sharma, M Mannarapu… - Critical reviews in …, 2017 - Elsevier
… , genistein plays an important role in preventing and treating common disorders. The role of genistein … This review summarizes some of the known molecular effects of genistein and its …
Number of citations: 202 www.sciencedirect.com

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